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molecular formula C11H10INO3 B8650693 3-Iodo-6,7-dimethoxy-1H-quinolin-4-one

3-Iodo-6,7-dimethoxy-1H-quinolin-4-one

Cat. No. B8650693
M. Wt: 331.11 g/mol
InChI Key: KXRBOVWMHVRPKD-UHFFFAOYSA-N
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Patent
US08178557B2

Procedure details

Phosphorus oxychloride (6.743 g, 4.100 mL, 43.98 mmol) was added to a solution of 3-iodo-6,7-dimethoxyquinolin-4(1H)-one (13.237 g, 39.98 mmol) in DMF (100 mL). The mixture was stirred at 100° C. for 2 h then cooled to RT. The mixture was poured into ice water and the resulting precipitate was filtered and dried to afford 4-chloro-3-iodo-6,7-dimethoxyquinoline as a light brown solid. MS (ESI, pos. ion) m/z: 349.9 (M+H). Mass Calc'd for C11H9ClINO2: 349.
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
13.237 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[I:6][C:7]1[C:16](=O)[C:15]2[C:10](=[CH:11][C:12]([O:20][CH3:21])=[C:13]([O:18][CH3:19])[CH:14]=2)[NH:9][CH:8]=1>CN(C=O)C>[Cl:3][C:16]1[C:15]2[C:10](=[CH:11][C:12]([O:20][CH3:21])=[C:13]([O:18][CH3:19])[CH:14]=2)[N:9]=[CH:8][C:7]=1[I:6]

Inputs

Step One
Name
Quantity
4.1 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
13.237 g
Type
reactant
Smiles
IC1=CNC2=CC(=C(C=C2C1=O)OC)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to RT
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=NC2=CC(=C(C=C12)OC)OC)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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